molecular formula C17H22BrN3O2 B11002712 2-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide

2-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B11002712
M. Wt: 380.3 g/mol
InChI Key: LIGCAHXEURYFHI-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 4-bromoindole.

    Formation of Indole Acetamide: The 4-bromoindole is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-1H-indol-1-yl)acetamide.

    Attachment of Morpholine Group: The final step involves the reaction of 2-(4-bromo-1H-indol-1-yl)acetamide with 3-(morpholin-4-yl)propylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of 2-(1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide.

    Substitution: Formation of 2-(4-azido-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide.

Scientific Research Applications

2-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. The brominated indole core may interact with enzymes or receptors, leading to modulation of biological pathways. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-1H-indol-3-yl)ethan-1-amine: Another brominated indole derivative with different functional groups.

    4-((6-bromo-1H-indol-3-yl)methyl)morpholine: Contains a brominated indole core and a morpholine ring but with a different linkage.

Uniqueness

2-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide is unique due to its specific combination of a brominated indole core and a morpholine ring linked via an acetamide group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C17H22BrN3O2

Molecular Weight

380.3 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C17H22BrN3O2/c18-15-3-1-4-16-14(15)5-8-21(16)13-17(22)19-6-2-7-20-9-11-23-12-10-20/h1,3-5,8H,2,6-7,9-13H2,(H,19,22)

InChI Key

LIGCAHXEURYFHI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)CN2C=CC3=C2C=CC=C3Br

Origin of Product

United States

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